3-Methoxy-4-(trifluoromethyl)benzaldehyde
Overview
Description
3-Methoxy-4-(trifluoromethyl)benzaldehyde: is an organic compound with the molecular formula C9H7F3O2. It is a benzaldehyde derivative where the benzene ring is substituted with a methoxy group (-OCH3) at the third position and a trifluoromethyl group (-CF3) at the fourth position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 3-Methoxy-4-(trifluoromethyl)benzaldehyde typically begins with 3-methoxytoluene and trifluoromethylation reagents.
Reaction Conditions: The trifluoromethylation of 3-methoxytoluene can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) and a catalyst such as copper(I) iodide (CuI). The reaction is usually carried out under an inert atmosphere (e.g., nitrogen) and at elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Methoxy-4-(trifluoromethyl)benzaldehyde can undergo oxidation reactions to form the corresponding carboxylic acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Manganese dioxide (MnO2), pyridinium chlorochromate (PCC).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 3-Methoxy-4-(trifluoromethyl)benzoic acid.
Reduction: 3-Methoxy-4-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: 3-Methoxy-4-(trifluoromethyl)benzaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability .
Biology and Medicine: In medicinal chemistry, this compound is used in the development of drugs targeting specific biological pathways. The trifluoromethyl group is known to enhance the bioavailability and efficacy of pharmaceutical agents .
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of polymers, coatings, and other advanced materials .
Mechanism of Action
The mechanism of action of 3-Methoxy-4-(trifluoromethyl)benzaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The trifluoromethyl group can influence the compound’s binding affinity and selectivity towards these targets, thereby modulating their activity. The methoxy group can also participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .
Comparison with Similar Compounds
4-(Trifluoromethyl)benzaldehyde: Similar structure but lacks the methoxy group.
3-(Trifluoromethyl)benzaldehyde: Similar structure but lacks the methoxy group.
3-Methoxybenzaldehyde: Similar structure but lacks the trifluoromethyl group.
Uniqueness: 3-Methoxy-4-(trifluoromethyl)benzaldehyde is unique due to the presence of both the methoxy and trifluoromethyl groups. This combination imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable intermediate in organic synthesis and drug development .
Properties
IUPAC Name |
3-methoxy-4-(trifluoromethyl)benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-14-8-4-6(5-13)2-3-7(8)9(10,11)12/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRCMFYUQKUYJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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